An In-depth Technical Guide to Furil: Chemical Structure and Properties
An In-depth Technical Guide to Furil: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furil, a yellow crystalline solid, is a heterocyclic compound belonging to the furan (B31954) family.[1] Its unique chemical structure, characterized by two furan rings connected by an ethanedione linker, imparts it with notable reactivity and potential for diverse applications.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of furil, with a focus on experimental data and methodologies relevant to researchers in chemistry and drug development. While furil serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules, this document will focus on its fundamental chemical and physical characteristics.[2][3]
Chemical Structure and Identifiers
Furil, systematically named 1,2-bis(furan-2-yl)ethane-1,2-dione, is composed of two furan rings attached to a central diketone backbone.[4] This arrangement of conjugated double bonds and carbonyl groups is key to its chemical behavior and spectroscopic properties.
| Identifier | Value | Reference |
| IUPAC Name | 1,2-bis(furan-2-yl)ethane-1,2-dione | [4] |
| Synonyms | α-Furil, 2,2'-Furil, Bipyromucyl | [4] |
| CAS Number | 492-94-4 | [1] |
| Molecular Formula | C₁₀H₆O₄ | [4] |
| Molecular Weight | 190.15 g/mol | [4] |
| SMILES | O=C(C(=O)c1ccco1)c1ccco1 | [5] |
| InChI | InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | [1] |
Physicochemical Properties
Furil is a solid at room temperature and exhibits solubility in various organic solvents.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Yellow to yellow-brown crystalline powder | [6] |
| Melting Point | 163-166 °C | [2] |
| Boiling Point | 302.7 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.302 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in organic solvents | [1] |
| LogP | 1.93820 (Predicted) | [7] |
Spectroscopic Properties
The spectroscopic data for furil provide critical insights into its electronic and molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum of furil is characterized by strong absorption bands corresponding to the carbonyl and furan ring vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3144 | =C-H stretch (furan ring) | [4] |
| 1640 | C=O stretch (dione) | [4] |
| 1488 | C=C stretch (furan ring) | [4] |
| 1149-1026 | C-O-C stretch (furan ring) | [4] |
UV-Vis Spectroscopy
In methanol (B129727), furil exhibits a maximum absorption (λmax) in the ultraviolet region, indicative of its conjugated system.
| Wavelength (λmax) | Solvent | Reference |
| 301 nm | Methanol | [4] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals for the protons on the furan rings.
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference | |---|---|---| | 7.793 | m | Furan H |[5] | | 7.639 | m | Furan H |[5] | | 6.646 | m | Furan H |[5] |
Mass Spectrometry
The electron ionization mass spectrum of furil shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation | Reference |
| 190 | [M]⁺ | [4] |
| 95 | [C₅H₃O₂]⁺ (Furoyl fragment) | [1] |
Experimental Protocols
Synthesis of Furil via Oxidation of Furoin (B1674284)
A common and efficient method for the synthesis of furil involves the oxidation of furoin.[4]
Materials:
-
Furoin
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Ammonium (B1175870) nitrate (B79036) (NH₄NO₃)
-
Solvent (e.g., aqueous ethanol)
Procedure:
-
Dissolve furoin in the chosen solvent system.
-
Add a catalytic amount of copper(II) acetate and ammonium nitrate.
-
Reflux the reaction mixture at 95-100 °C for approximately 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The furil product will precipitate out of the solution.
-
Collect the crystalline product by filtration.
Purification
The crude furil can be purified by recrystallization.
Procedure:
-
Dissolve the crude furil in a minimal amount of a suitable hot solvent, such as methanol or benzene.[6]
-
If necessary, decolorize the solution with activated charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified furil crystals by filtration and dry them under vacuum.
Caption: Experimental workflow for the synthesis and purification of furil.
Biological Activity and Potential Applications
Furil and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The furan moieties within the furil structure are known to contribute to the biological activity of many compounds.[8] However, specific signaling pathways directly modulated by furil are not yet well-elucidated in publicly available literature. The anti-inflammatory effects of furan-containing compounds are often attributed to the inhibition of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide.[8] The antimicrobial mechanisms may involve the disruption of microbial cell processes. Further research is required to delineate the precise mechanisms of action and identify the specific cellular targets of furil.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and synthesis of furil. The presented data, including comprehensive spectroscopic information and a detailed experimental protocol, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The versatile reactivity of furil, owing to its diketone functionality and furan rings, continues to make it a compound of significant interest for the synthesis of novel molecules with potential therapeutic applications. Future investigations into its biological mechanisms of action will be crucial for fully realizing its potential in medicinal chemistry.
References
- 1. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 2. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 4. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
